
4-Chloro-2-nitrophenyl 4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-nitrophenyl 4-hydroxybenzoate is an organic compound that features both a nitro group and a chloro group attached to a benzene ring, along with a hydroxybenzoate ester. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitrophenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-chloro-2-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar esterification reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-nitrophenyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield 4-hydroxybenzoic acid and 4-chloro-2-nitrophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted phenyl benzoates.
Reduction: 4-Chloro-2-aminophenyl 4-hydroxybenzoate.
Ester Hydrolysis: 4-Hydroxybenzoic acid and 4-chloro-2-nitrophenol.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-nitrophenyl 4-hydroxybenzoate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and as a model compound for studying ester hydrolysis.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-nitrophenyl 4-hydroxybenzoate involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. The ester bond can be cleaved by hydrolytic enzymes, releasing the active components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-nitrophenol: Lacks the ester group but shares the chloro and nitro substituents.
4-Hydroxybenzoic acid: Lacks the chloro and nitro groups but shares the hydroxybenzoate structure.
4-Nitrophenyl 4-hydroxybenzoate: Similar ester structure but without the chloro group.
Eigenschaften
CAS-Nummer |
93749-96-3 |
|---|---|
Molekularformel |
C13H8ClNO5 |
Molekulargewicht |
293.66 g/mol |
IUPAC-Name |
(4-chloro-2-nitrophenyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C13H8ClNO5/c14-9-3-6-12(11(7-9)15(18)19)20-13(17)8-1-4-10(16)5-2-8/h1-7,16H |
InChI-Schlüssel |
VUGYVFOYRMSSSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14352410.png)

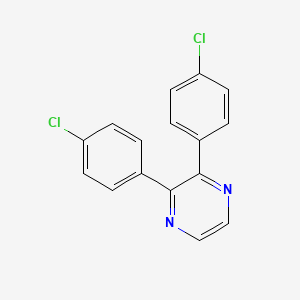
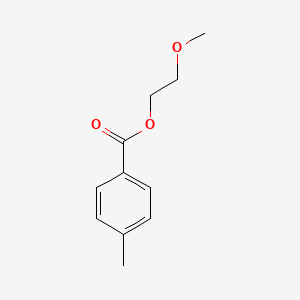
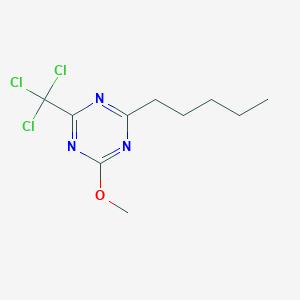
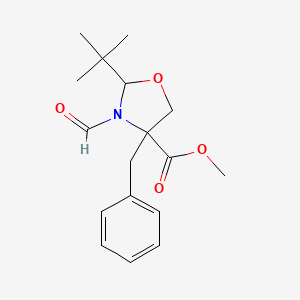
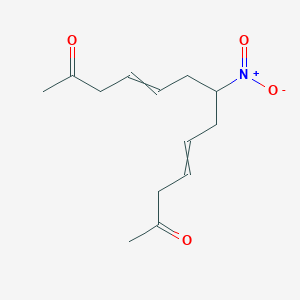
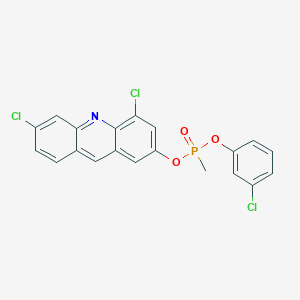
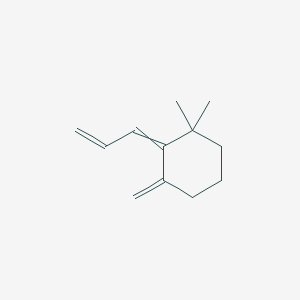
![N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide](/img/structure/B14352472.png)
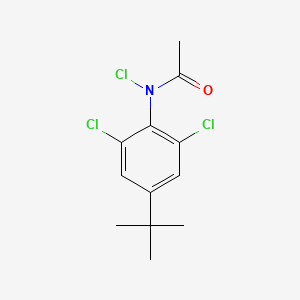
![4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14352482.png)
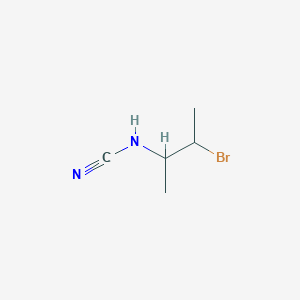
![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)
